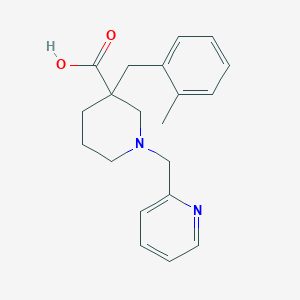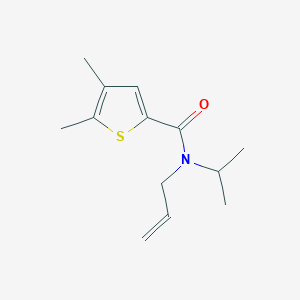
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide, also known as ADITC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ADITC belongs to the class of thiophene derivatives, which have been widely studied for their biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide is not fully understood. However, studies have shown that it exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and physiological effects:
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. In addition, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, one of the limitations of using N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide. One of the areas of interest is the development of novel N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the exploration of the potential applications of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide in the field of organic electronics, particularly in the fabrication of efficient OLEDs. Furthermore, the use of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide as a fluorescent probe for imaging applications is an area of active research. Finally, the elucidation of the mechanism of action of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide and its interaction with various signaling pathways is an important area of future research.
Synthesemethoden
The synthesis of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with allylamine and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions and yields a white crystalline product with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging applications. In material science, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility. In organic electronics, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been used as a dopant for the fabrication of efficient organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-propan-2-yl-N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-6-7-14(9(2)3)13(15)12-8-10(4)11(5)16-12/h6,8-9H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRAMIIOMGTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(CC=C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

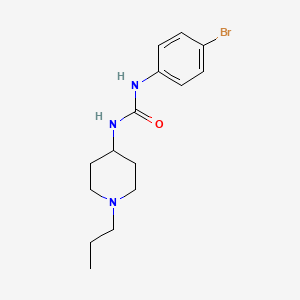
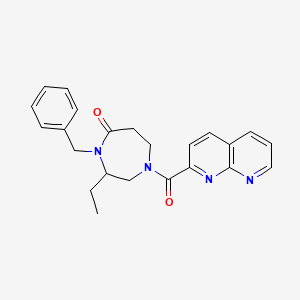
![4-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5483586.png)
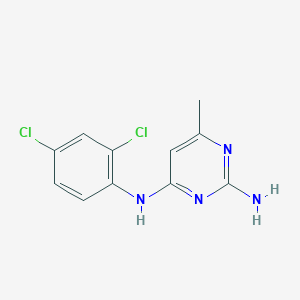
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(4H-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B5483595.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483603.png)
![6-(3-ethoxy-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483610.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5483614.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B5483620.png)

![N'-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5483633.png)

![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B5483650.png)
